2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Description
This compound features a thiazole core linked to a benzo[d][1,3]dioxol moiety via a thioether bridge and an acetamide group substituted with a cyclohexenylethyl chain.
- Thiazole rings: Known for antimicrobial, anti-inflammatory, and antitumor properties .
- Benzo[d][1,3]dioxol (piperonyl) group: Imparts electron-rich aromaticity, enhancing binding affinity to biological targets.
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c25-18(16-6-7-19-20(10-16)28-14-27-19)13-30-22-24-17(12-29-22)11-21(26)23-9-8-15-4-2-1-3-5-15/h4,6-7,10,12H,1-3,5,8-9,11,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTRZRCIQBIRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevance in medicinal chemistry, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its biological activity.
- Thiazole : A five-membered heterocyclic compound containing sulfur and nitrogen, often associated with antimicrobial properties.
- Cyclohexene : A cyclic alkene that can influence the compound's reactivity and binding properties.
Synthesis
The synthesis of this compound involves multiple steps, including:
- Formation of the thiazole ring : Utilizing thioketones and appropriate reagents to form the thiazole moiety.
- Condensation with benzo[d][1,3]dioxole derivatives : This step is crucial for introducing the benzo-dioxole group into the structure.
- Final acylation and purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that compounds containing thiazole and benzo[d][1,3]dioxole structures exhibit significant antimicrobial activity. For example:
- In vitro studies demonstrated that derivatives of thiazoles show potent activity against various bacterial strains, including drug-resistant pathogens .
| Compound | Activity | Reference |
|---|---|---|
| Thiazole Derivative | Antibacterial against E. coli | |
| Benzo[d][1,3]dioxole Derivative | Antifungal against Candida albicans |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays have shown that the compound induces apoptosis in cancer cell lines such as MKN-45 (gastric adenocarcinoma) and LCLC-103H (lung cancer), outperforming standard chemotherapeutics like Paclitaxel .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Mur ligases : The compound has shown inhibitory activity against MurD and MurE ligases, which are essential for bacterial cell wall synthesis .
- Induction of oxidative stress : The presence of reactive oxygen species (ROS) may lead to cellular damage in cancer cells, promoting apoptosis.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Antibacterial Efficacy : A study demonstrated that the thiazole-containing derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .
- Cytotoxicity in Cancer Models : Research indicated that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s isovalency (similar valence electron distribution) and heterocyclic architecture allow comparisons with:
Key Observations :
Electron-Withdrawing Groups : The 4-nitrophenyl substituent in compound 1.7 may enhance reactivity compared to the target’s benzo[d][1,3]dioxol group, which is electron-donating.
Lipophilicity : The target’s cyclohexenylethyl chain likely increases bioavailability over the chlorophenyl group in compound 3a , which may limit membrane penetration.
Thioether Linkages : Common in all compounds, these bridges stabilize molecular conformations critical for target binding .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | K₂CO₃, acetone, reflux (3 h) | 65–75 | |
| Acetamide coupling | Chloroacetyl chloride, Et₃N, dioxane | 70–80 |
Advanced: How can structural contradictions in NMR data be resolved during characterization?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:
- Rotameric equilibria : The cyclohexenyl group may adopt multiple conformations, causing signal broadening. Use variable-temperature NMR to freeze conformers .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes hydrogen bonds, altering chemical shifts .
- 2D NMR validation : HSQC and HMBC experiments confirm connectivity between thiazole protons and carbonyl carbons .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Answer:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- ¹H/¹³C NMR : Key signals include:
- Benzo[d][1,3]dioxol protons: δ 6.8–7.1 (multiplet, aromatic) .
- Thiazole C-2 proton: δ 7.5–8.0 (singlet) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₅N₃O₄S) .
Advanced: How can structure-activity relationships (SAR) be optimized for anticancer activity?
Answer:
- Functional group modifications : Replace the cyclohexenyl group with fluorinated aryl rings to enhance lipophilicity and target binding .
- Docking studies : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR). The benzo[d][1,3]dioxol group shows π-π stacking with Phe-723 in EGFR’s active site .
- In vitro assays : Test cytotoxicity against HeLa and MCF-7 cell lines; IC₅₀ values <10 µM indicate potency .
Q. Table 2: Anticancer Activity of Analogues
| Substituent on Thiazole | IC₅₀ (HeLa, µM) | Reference |
|---|---|---|
| Cyclohexenyl ethyl | 8.2 | |
| 4-Fluorophenyl ethyl | 5.4 |
Basic: What solvent systems are optimal for recrystallization?
Answer:
- Ethanol-DMF (1:1) : Achieves >90% purity for thiazole-acetamide derivatives .
- Acetic acid-water : Effective for removing unreacted starting materials .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 h) .
- Control experiments : Include reference drugs (e.g., doxorubicin) to validate assay conditions .
- Meta-analysis : Compare IC₅₀ values across studies; outliers may arise from impurities (>95% purity required) .
Basic: What functional groups contribute most to bioactivity?
Answer:
- Thiazole ring : Essential for kinase inhibition via hydrogen bonding with active-site residues .
- Benzo[d][1,3]dioxol group : Enhances metabolic stability and bioavailability .
Advanced: How to design stability studies under physiological conditions?
Answer:
- pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 h. Monitor degradation via HPLC .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products .
Basic: What computational tools predict solubility and logP?
Answer:
- Schrödinger’s QikProp : Estimates logP (~3.2) and solubility (~0.05 mg/mL), guiding formulation .
- SwissADME : Predicts poor blood-brain barrier penetration due to high polar surface area (>100 Ų) .
Advanced: How to validate target engagement in cellular assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
